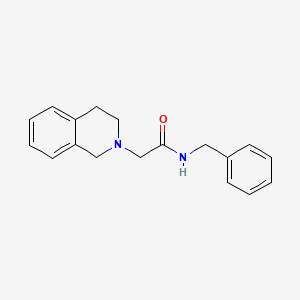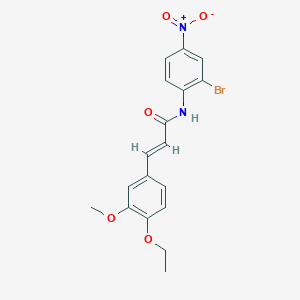![molecular formula C22H16O6 B5320052 methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)
methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate, also known as MHOX, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of xanthene, which is a fluorescent dye commonly used in biological imaging. MHOX has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules in cells. This binding results in a change in the fluorescence properties of the compound, allowing it to be detected and imaged using fluorescence microscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be non-toxic to cells at concentrations used for imaging, making it a safe and reliable tool for researchers. Additionally, this compound has been shown to have a high degree of photostability, meaning that it can be imaged repeatedly without degradation of the fluorescence signal.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is its high fluorescence signal, which allows for sensitive and accurate imaging of biological structures. Additionally, its non-toxicity and photostability make it a reliable tool for long-term imaging experiments. However, this compound does have some limitations. It is not suitable for use in certain imaging techniques, such as super-resolution microscopy, due to its relatively large size. Additionally, it may not be suitable for use in certain biological systems, such as those with high levels of autofluorescence.
Zukünftige Richtungen
There are many potential future directions for research involving methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate. One area of interest is in the development of new imaging techniques that can be used in conjunction with this compound to study biological systems at higher resolution. Additionally, there is interest in the development of new derivatives of this compound that may have improved properties for specific applications. Finally, there is interest in the use of this compound in combination with other imaging agents to study complex biological systems.
Synthesemethoden
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate can be synthesized through a multi-step process involving the reaction of xanthene with various reagents. One commonly used method involves the reaction of xanthene with methylene chloride and triethylamine, followed by the addition of benzoic acid and methanol. This reaction produces this compound in high yields and with good purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate has a range of potential applications in scientific research. One of the most promising areas of research is in the field of fluorescence microscopy. This compound is a highly fluorescent compound, making it useful for labeling and imaging biological structures. It has been used to label proteins, DNA, and other biomolecules in living cells, allowing researchers to study their behavior and interactions in real-time.
Eigenschaften
IUPAC Name |
methyl 4-[(1-hydroxy-9-oxoxanthen-3-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-26-22(25)14-8-6-13(7-9-14)12-27-15-10-17(23)20-19(11-15)28-18-5-3-2-4-16(18)21(20)24/h2-11,23H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFWAAIBQVHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-2-furamide](/img/structure/B5319972.png)
amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B5319980.png)


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5320000.png)
![{3-[rel-(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5320012.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)